molecular formula C7H11N3O3 B3192294 (2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol CAS No. 618911-59-4

(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

Cat. No. B3192294
CAS RN: 618911-59-4
M. Wt: 185.18 g/mol
InChI Key: KPQZUUQMTUIKBP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol is a chemical compound used in scientific research for its unique properties. This compound has been synthesized using various methods and has shown potential in various applications.

Mechanism of Action

The mechanism of action of (2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol is not fully understood. However, it is believed to work by forming a complex with the substrate, which then undergoes a reaction to yield the desired product.
Biochemical and Physiological Effects:
(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low cytotoxicity. It has also been shown to be stable under various conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol in lab experiments is its high enantioselectivity. It also has low cytotoxicity, making it a safe reagent to use. One limitation is that it can be expensive to synthesize.

Future Directions

There are many future directions for (2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol. One area of research could be to further understand its mechanism of action. Another area of research could be to explore its potential as a ligand in asymmetric catalysis. Additionally, it could be used in the synthesis of new compounds with potential therapeutic applications.
In conclusion, (2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol is a chemical compound with unique properties that make it useful in scientific research. Its high enantioselectivity and low cytotoxicity make it a safe and effective reagent to use. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.

Scientific Research Applications

(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol has shown potential in various scientific research applications. It has been used as a chiral auxiliary in the synthesis of various compounds. It has also been used as a reagent in the synthesis of chiral alcohols and amines. Additionally, it has shown potential as a ligand in asymmetric catalysis.

properties

IUPAC Name

(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C[C@H](C)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secnidazole, (S)-

CAS RN

618911-59-4
Record name Secnidazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618911594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECNIDAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0E6EW7OB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 5
(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
(2S)-1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.